1,3-Dibromo-5-fluorobenzene
Overview
Description
1,3-Dibromo-5-fluorobenzene is an organic compound with the molecular formula C₆H₃Br₂F. It is a colorless to yellow liquid with a molecular weight of 253.89 g/mol . This compound is an aryl fluorinated building block, often used in various chemical syntheses .
Preparation Methods
1,3-Dibromo-5-fluorobenzene can be synthesized through several methods. One common method involves the bromination of 1,3-difluorobenzene using bromine in the presence of a catalyst . Another method involves the reaction of 1,3-dibromobenzene with a fluorinating agent under specific reaction conditions . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1,3-Dibromo-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Stille coupling reactions with organotin reagents to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include organotin compounds, nucleophiles like amines or thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1,3-Dibromo-5-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds, such as pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-fluorobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which can vary widely based on the compound it is incorporated into .
Comparison with Similar Compounds
1,3-Dibromo-5-fluorobenzene can be compared with similar compounds such as:
1-Bromo-3,5-difluorobenzene: This compound has two fluorine atoms instead of one, which can affect its reactivity and applications.
3,5-Dibromoanisole: This compound has a methoxy group instead of a fluorine atom, leading to different chemical properties and uses.
1-Bromo-3-fluorobenzene: This compound has only one bromine atom, which can influence its reactivity in substitution reactions.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which provides distinct reactivity and applications in various fields.
Biological Activity
1,3-Dibromo-5-fluorobenzene (DBFB), with the chemical formula CHBrF and CAS number 1435-51-4, is an aromatic compound that has garnered attention for its potential biological activity. This compound is primarily used as a building block in organic synthesis and has been studied for its interactions with various biological systems, particularly in the context of pharmacology and toxicology.
- Molecular Weight : 253.89 g/mol
- Boiling Point : 204-206 °C
- Density : 2.018 g/mL at 25 °C
- Solubility : Moderately soluble in water (0.0107 mg/mL) and more soluble in organic solvents.
Biological Activity Overview
DBFB exhibits several biological activities, primarily as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. The following sections detail its specific biological interactions and effects.
Enzyme Inhibition
This compound has been identified as an inhibitor of certain cytochrome P450 enzymes:
- CYP1A2 : Inhibitory effects on this enzyme can affect the metabolism of various drugs, potentially leading to increased drug levels in the body.
- CYP2C9 : Similar to CYP1A2, inhibition can result in altered pharmacokinetics of substrates metabolized by this enzyme.
The inhibition of these enzymes suggests that DBFB could influence the efficacy and toxicity of co-administered pharmaceuticals.
Toxicological Profile
The toxicological properties of DBFB have not been fully elucidated; however, preliminary studies indicate potential irritative effects:
- Skin and Eye Irritation : Exposure may lead to irritation of the skin and eyes.
- Respiratory Effects : Inhalation can cause respiratory tract irritation, highlighting the need for caution during handling.
Case Study 1: Pharmacological Implications
In a study examining the pharmacokinetic interactions of DBFB with common pharmaceuticals, researchers found that co-administration with drugs metabolized by CYP1A2 led to significant alterations in drug plasma levels. This finding underscores the importance of considering DBFB in drug formulation and patient management strategies.
Case Study 2: Environmental Impact Assessment
Research into the environmental fate of DBFB revealed that its persistence in aquatic environments could pose risks to non-target organisms. Studies indicated bioaccumulation potential, necessitating further investigation into its ecological impact.
Data Table: Biological Activity Summary
Biological Activity | Effect/Observation |
---|---|
CYP1A2 Inhibition | Yes |
CYP2C9 Inhibition | Yes |
Skin Irritation | Yes |
Eye Irritation | Yes |
Respiratory Irritation | Yes |
Bioaccumulation Potential | Moderate |
Properties
IUPAC Name |
1,3-dibromo-5-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWYHZXKFSLNLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162445 | |
Record name | 1,3-Dibromo-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1435-51-4 | |
Record name | 1,3-Dibromo-5-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1435-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dibromo-5-fluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dibromo-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dibromo-5-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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